molecular formula C9H7BrN2 B1267284 4-Bromoisoquinolin-1-amine CAS No. 55270-27-4

4-Bromoisoquinolin-1-amine

Cat. No. B1267284
CAS RN: 55270-27-4
M. Wt: 223.07 g/mol
InChI Key: YWOLBIUYICZCLK-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-1-amine is a compound of interest in the field of organic chemistry due to its potential as a precursor for various chemical reactions and synthesis processes. Its unique structure lends itself to diverse chemical manipulations, contributing to the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has been achieved from readily available precursors using rhodium catalysis. The process involves the formation of a bromonium ylide intermediate through intramolecular nucleophilic attack, showcasing a novel approach to accessing brominated isoquinoline derivatives (He et al., 2016).

Molecular Structure Analysis

4-Bromoisoquinolin-1-amine's structure is pivotal for its reactivity and application in synthesis. The bromo group attached to the isoquinoline nucleus significantly influences its electronic properties, making it a versatile intermediate for nucleophilic substitution reactions. This structural attribute is crucial for the compound's involvement in various chemical transformations.

Chemical Reactions and Properties

The chemical reactivity of 4-Bromoisoquinolin-1-amine is characterized by its participation in palladium-catalyzed amination reactions, leading to the formation of aminoquinolines under microwave-assisted conditions, indicating its utility in synthesizing aminonaphthalenes and aminoquinolines (Wang et al., 2003). Furthermore, its reactions with potassium amide in liquid ammonia have been explored, demonstrating excellent yields of amino derivatives via nucleophilic substitution mechanisms (Sanders et al., 2010).

Physical Properties Analysis

The physical properties of 4-Bromoisoquinolin-1-amine, such as solubility and melting point, are influenced by the bromo substituent. These properties are essential for determining its applicability in various solvents and reaction conditions, affecting its role in synthetic chemistry.

Chemical Properties Analysis

4-Bromoisoquinolin-1-amine's chemical properties, including reactivity with different nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo transformations such as Suzuki coupling and Cadogan cyclization opens avenues for creating complex molecular architectures, highlighting its versatility and importance in chemical synthesis (Balog et al., 2013).

Scientific Research Applications

Application Summary

4-Bromoisoquinolin-1-amine is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals .

Method of Application

The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides undergo this reaction to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones under different conditions .

4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine is introduced into the products, which makes the methodology more attractive for organic synthesis .

Results and Outcomes

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone using this method is efficient and selective . This methodology provides a new route for the preparation of these compounds, which are important in various fields, including pharmaceuticals .

Synthesis of 4-Amino Isoquinolin-1(2H)-ones

Application Summary

4-Bromoisoquinolin-1-amine can be used in the synthesis of 4-amino isoquinolin-1(2H)-ones . These compounds are important in various fields, including pharmaceuticals .

Method of Application

The synthesis involves a transition-metal-free method. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

Results and Outcomes

The synthesis of 4-amino isoquinolin-1(2H)-ones using this method is efficient and selective . This methodology provides a new route for the preparation of these compounds, which are important in various fields, including pharmaceuticals .

Safety And Hazards

The safety information for 4-Bromoisoquinolin-1-amine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is advised not to breathe dust, wash skin thoroughly after handling, and wear protective gloves/ protective clothing/ eye protection/ face protection .

Relevant Papers The relevant paper retrieved is “A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone” which discusses the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .

properties

IUPAC Name

4-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOLBIUYICZCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309879
Record name 4-bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinolin-1-amine

CAS RN

55270-27-4
Record name 55270-27-4
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Record name 4-bromoisoquinolin-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-isoquinolinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Lin, J Jin, C Wang, JP Wan, Y Liu - The Journal of Organic …, 2021 - ACS Publications
Without employing an external oxidant, the simple synthesis of 3-halochromones and various halogenated electron-rich arenes has been realized with electrode oxidation by employing …
Number of citations: 33 pubs.acs.org
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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